Alginic acid sodium salt, commonly referred to as sodium alginate, is a hydrophilic polysaccharide derived from brown seaweed, specifically from the class Phaeophyceae. It is a linear polymer composed of two types of uronic acid monomers: L-guluronate and D-mannuronate, linked by 1,4-glycosidic bonds. Sodium alginate is known for its ability to form viscous gels when hydrated, making it valuable in various applications across food, pharmaceuticals, and cosmetics. It serves as an emulsifier, thickener, and stabilizer and has been recognized as a safe food ingredient by the Food and Drug Administration for over a century .
Sodium alginate is primarily extracted from specific species of brown algae such as Macrocystis pyrifera, Ascophyllum nodosum, and various types of Laminaria. The extraction process typically involves alkaline treatment to isolate the alginic acid from the cell walls of the algae, which is then neutralized with sodium carbonate to produce sodium alginate .
In terms of classification, sodium alginate falls under the category of natural polysaccharides and is classified as an anionic polymer due to its negatively charged carboxylate groups when dissolved in water. It is also categorized as a food additive with the E number E401 .
Sodium alginate can be synthesized through several methods, primarily involving the extraction from brown seaweed. The standard method includes:
Alternative synthesis methods involve chemical modifications of alginic acid through hydrolysis or esterification processes. For example, sodium alginate can be hydrolyzed in hydrochloric acid followed by reaction with propylene oxide to create modified forms such as propylene glycol alginate .
The extraction yields vary based on the species of algae used and the specific conditions applied during extraction (temperature, concentration of reagents). Typically, yields range from 20% to 30% of dry weight depending on these factors .
Sodium alginate has a complex molecular structure characterized by its linear copolymeric nature. The structure consists of blocks of L-guluronate (G) and D-mannuronate (M) residues arranged in various sequences:
The molecular formula for sodium alginate can be represented as , where A and B denote different polymer chains . The molecular weight can vary significantly based on the source and extraction method but typically falls within the range of 216.12 g/mol.
Sodium alginate participates in several chemical reactions that are pivotal for its functionality:
The mechanism by which sodium alginate functions in various applications primarily revolves around its ability to form gels upon hydration and interaction with ions:
Sodium alginate has diverse applications across multiple fields:
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